molecular formula C15H23NO5S B176224 (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate CAS No. 109687-66-3

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate

Cat. No.: B176224
CAS No.: 109687-66-3
M. Wt: 329.4 g/mol
InChI Key: CIRITGBVSKUMAF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate is a chemical compound often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate typically involves the following steps:

    Protection of the Amine Group: The starting material, (S)-2-amino-3-phenylpropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Activation of the Carboxyl Group: The Boc-protected amino acid is then converted to its corresponding ester using methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Types of Reactions:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thioacetate (KSAc) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Major Products:

    Substitution: Formation of azido or thioester derivatives.

    Deprotection: Free amine derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate is widely used in:

    Peptide Synthesis: As a building block in the synthesis of peptides, where the Boc group protects the amine functionality during chain elongation.

    Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those involving complex amine structures.

    Bioconjugation: For the modification of biomolecules, enabling the attachment of various functional groups to proteins or nucleic acids.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Boc Group: Protects the amine group during synthetic transformations, preventing unwanted side reactions.

    Methanesulfonate Group:

Comparison with Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the methanesulfonate group, making it less reactive in substitution reactions.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl chloride: Similar reactivity but different leaving group properties.

Uniqueness: (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate is unique due to its combination of a Boc-protected amine and a methanesulfonate leaving group, making it highly versatile in synthetic organic chemistry.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications

Properties

IUPAC Name

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRITGBVSKUMAF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435092
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109687-66-3
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Reactant of Route 5
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.